Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate
Description
Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate is a structurally complex organic compound featuring a benzyl-substituted amine core, a 2-oxoethyl bridge, a 1-cyanocyclopentyl moiety, and a terminal methyl ester group. The presence of the cyano group on the cyclopentyl ring distinguishes it from simpler esters, likely influencing its solubility, reactivity, and biological activity. Such compounds are often explored in pharmaceutical and agrochemical research due to their versatile functional groups .
Properties
IUPAC Name |
methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-24-17(23)13-21(11-15-7-3-2-4-8-15)12-16(22)20-18(14-19)9-5-6-10-18/h2-4,7-8H,5-6,9-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCVRGRRDJVQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound is believed to modulate enzyme activity and receptor binding, which can lead to various physiological effects.
1. Antidiabetic Properties
Research has indicated that compounds similar in structure to this compound demonstrate protective effects on pancreatic β-cells under stress conditions. A study highlighted a new scaffold that protects β-cells against endoplasmic reticulum (ER) stress, with an EC50 value of 0.1 ± 0.01 μM, showing significant potential for diabetes treatment .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it may help in reducing neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
3. Anticancer Activity
Preliminary studies suggest that this compound might exhibit anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis in certain cancer cell lines.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of similar compounds:
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound 1 | β-cell protection | 100 | 0.1 ± 0.01 |
| Compound 5a | Anticancer | 45 | 18 ± 4 |
| Compound 5g | Neuroprotection | 88 | 13 ± 1 |
These findings illustrate the diverse biological activities associated with compounds structurally related to this compound.
Case Study: β-cell Protective Activity
In a study examining the effects of various benzamide derivatives on pancreatic β-cell viability, it was found that certain analogs exhibited significant protective effects against ER stress-induced apoptosis. The compound designated as WO5m showed maximal activity at a concentration of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management .
Case Study: Neuroprotection in Oxidative Stress Models
Another study investigated the neuroprotective effects of related compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.
Comparison with Similar Compounds
a. Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate (CAS 6175-26-4)
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight : 251.28 g/mol
- Key Features: Replaces the 1-cyanocyclopentyl group with a methoxy substituent.
b. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Features: Cyclohexyl ring instead of cyclopentyl; amino-oxoethyl side chain.
- Applications : Exhibits neuroactive properties and is used in biochemical studies .
- Contrast : The cyclohexyl ring may confer greater conformational flexibility than the cyclopentyl group, affecting target binding.
c. Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate
- Molecular Formula : C₁₇H₁₆O₄
- Molecular Weight : 284.30 g/mol
- Key Features: Aromatic phenoxy and methyl ester groups.
- Applications : Intermediate in fungicide synthesis .
- Contrast: The absence of a cyanocyclopentyl group limits its utility in neurological applications compared to the target compound.
Preparation Methods
Route 1: Sequential Amidation and Esterification
This route prioritizes early-stage introduction of the 1-cyanocyclopentyl group, followed by iterative amidation and esterification steps.
Step 1: Synthesis of 1-Cyanocyclopentylamine
1-Aminocyclopentane carbonitrile (CAS 194984-24-2) serves as the starting material, synthesized via Strecker reaction or catalytic hydrogenation of cyclopentanone cyanohydrin.
Step 2: Formation of 2-[(1-Cyanocyclopentyl)Amino]-2-Oxoethyl Intermediate
React 1-cyanocyclopentylamine with bromoacetyl bromide in dichloromethane at 0–5°C, using triethylamine (TEA) as a base.
$$
\text{1-Cyanocyclopentylamine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{BrCH}2\text{CONH-C}5\text{H}8\text{CN}
$$
Key Parameters :
Step 3: Benzylation of the Tertiary Amine
React the bromoacetamide intermediate with benzylamine in acetonitrile at 50°C for 6 hours.
$$
\text{BrCH}2\text{CONH-C}5\text{H}8\text{CN} + \text{BnNH}2 \xrightarrow{\text{MeCN}} \text{BnN(CH}2\text{CONH-C}5\text{H}8\text{CN)}\text{CH}2\text{Br}
$$
Optimization :
- Base : Potassium carbonate improves nucleophilic substitution efficiency.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Step 4: Esterification with Methyl Glycinate
Couple the benzylated intermediate with methyl glycinate hydrochloride using EDCl/HOBt in DMF.
$$
\text{BnN(CH}2\text{CONH-C}5\text{H}8\text{CN)}\text{CH}2\text{Br} + \text{H}2\text{NCH}2\text{COOMe} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}
$$
Challenges :
- Steric hindrance from the cyclopentyl group necessitates extended reaction times (12–18 hours).
- Yield : 70–75% after recrystallization from ethanol.
Route 2: Convergent Synthesis via Fragment Coupling
This approach synthesizes the benzylaminoacetate and cyanocyclopentylamide fragments separately before coupling.
Fragment 1: Benzylaminoacetate Synthesis
- React benzylamine with methyl 2-bromoacetate in THF at 25°C:
$$
\text{BnNH}2 + \text{BrCH}2\text{COOMe} \rightarrow \text{BnNHCH}_2\text{COOMe}
$$
Yield : 92%.
Fragment 2: Cyanocyclopentylamide Synthesis
- Prepare 1-cyanocyclopentylamine as in Route 1.
- React with chloroacetic anhydride in toluene at 80°C:
$$
\text{C}5\text{H}8\text{CN-NH}2 + (\text{ClCH}2\text{CO})2\text{O} \rightarrow \text{ClCH}2\text{CONH-C}5\text{H}8\text{CN}
$$
Convergent Coupling :
Combine fragments via nucleophilic substitution in DMF with Cs₂CO₃ as base:
$$
\text{BnNHCH}2\text{COOMe} + \text{ClCH}2\text{CONH-C}5\text{H}8\text{CN} \xrightarrow{\text{Cs}2\text{CO}3} \text{Target Compound}
$$
Advantages :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 45–50% | 55–60% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Key Observations :
- Route 2’s convergent strategy offers better yield and scalability but requires stringent stoichiometric control.
- Route 1’s sequential approach is more straightforward but suffers from cumulative yield loss.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Amidation
Base Selection
Temperature Control
- Low temperatures (0–5°C) prevent epimerization during acylation.
- High temperatures (80–120°C) accelerate fragment coupling but risk decomposition.
Analytical Characterization Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂CO), 3.67 (s, 3H, COOMe), 2.89 (t, 2H, cyclopentyl-CH₂), 1.85–1.45 (m, 8H, cyclopentyl).
- ¹³C NMR : 170.8 (COOMe), 167.2 (CONH), 119.5 (CN), 53.1 (NCH₂CO).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₁₈H₂₂N₃O₃ [M+H]⁺: 328.1664; Found: 328.1668.
Industrial Scalability and Environmental Considerations
Q & A
Basic Question: What are the key synthetic strategies for Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:
Condensation : Reacting 1-cyanocyclopentylamine with a chloroacetyl chloride derivative to form the 2-[(1-cyanocyclopentyl)amino]-2-oxoethyl intermediate.
Acylation : Introducing the benzyl-protected amino group via nucleophilic substitution under anhydrous conditions.
Esterification : Final coupling with methyl acetate using carbodiimide-based coupling agents (e.g., DCC/DMAP).
Key Considerations :
- Reaction temperature (0–5°C for acylation steps to minimize side reactions).
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for esterification).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Basic Question: How is the compound’s structure validated experimentally?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 3.7 ppm (methyl ester), and δ 4.2–4.5 ppm (benzyl CH₂).
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (amide).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 356.1842 for C₁₈H₂₂N₃O₃⁺).
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement, as seen in analogous cyclopentyl-acetate derivatives .
Advanced Question: How can researchers address solubility challenges in aqueous reaction systems?
Methodological Answer:
The compound’s hydrophobic cyclopentyl and benzyl groups limit aqueous solubility. Strategies include:
- Co-solvent Systems : Use DMSO:water (1:4 v/v) for in vitro assays.
- Micellar Catalysis : Employ surfactants like SDS (0.1% w/v) to enhance dispersion.
- Derivatization : Introduce polar auxiliaries (e.g., PEG linkers) at the ester group without altering the core structure.
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability via HPLC .
Advanced Question: How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%)?
Methodological Answer:
Yield discrepancies often stem from:
- Reagent Purity : Impurities in 1-cyanocyclopentylamine (e.g., hydrolyzed by-products) reduce efficiency.
- Reaction Time : Extended acylation (>12 hours) may degrade intermediates.
- Workup Protocols : Incomplete extraction (e.g., pH adjustment during aqueous workup).
Mitigation : - Use freshly distilled amines and anhydrous solvents.
- Optimize reaction time via TLC monitoring.
- Validate yields using triplicate runs and statistical analysis (p < 0.05) .
Advanced Question: What in vitro assays are suitable for probing biological activity?
Methodological Answer:
While direct biological data for this compound is limited, structurally related analogs (e.g., cyclopentyl-acetate derivatives) show:
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus MIC via broth dilution).
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays.
- Cytotoxicity : Assess in cancer cell lines (e.g., MTT assay on HeLa cells).
Note : Include positive controls (e.g., tetracycline for antimicrobial tests) and validate via dose-response curves .
Advanced Question: How to assess thermodynamic stability under storage conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting point (Tm) and glass transition temperature (Tg).
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 150°C.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; analyze purity via HPLC.
Findings : - Esters with similar structures show 95% purity retention at 25°C but degrade by 15% at 40°C .
Advanced Question: How to address stereochemical complexity in enantiomeric separation?
Methodological Answer:
The 1-cyanocyclopentyl group introduces chirality. Separation strategies include:
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) at 1.0 mL/min.
- Crystallization-Induced Diastereomer Resolution : React with (R)-mandelic acid to form diastereomeric salts.
Validation : Compare optical rotation ([α]D²⁵) and circular dichroism (CD) spectra with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
